N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt
Brand Name: Vulcanchem
CAS No.: 104809-33-8
VCID: VC20804855
InChI: InChI=1S/C12H23N.C10H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-10(14)6-3-7-11-17-9-5-2-1-4-8(9)12(15)16/h11-13H,1-10H2;1-2,4-5,11H,3,6-7H2,(H,13,14)
SMILES: C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNCCCC(=O)O
Molecular Formula: C22H35N3O4S
Molecular Weight: 437.6 g/mol

N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt

CAS No.: 104809-33-8

Cat. No.: VC20804855

Molecular Formula: C22H35N3O4S

Molecular Weight: 437.6 g/mol

* For research use only. Not for human or veterinary use.

N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt - 104809-33-8

Specification

CAS No. 104809-33-8
Molecular Formula C22H35N3O4S
Molecular Weight 437.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;4-[(2-nitrophenyl)sulfanylamino]butanoic acid
Standard InChI InChI=1S/C12H23N.C10H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-10(14)6-3-7-11-17-9-5-2-1-4-8(9)12(15)16/h11-13H,1-10H2;1-2,4-5,11H,3,6-7H2,(H,13,14)
Standard InChI Key DWPCVLOTBKFZQB-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNCCCC(=O)O
Canonical SMILES C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNCCCC(=O)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt is primarily identified by its CAS registry number 104809-33-8 . The compound has several synonyms in scientific literature, including:

  • NSC319664

  • N-cyclohexylcyclohexanamine;4-[(2-nitrophenyl)sulfanylamino]butanoic acid

  • o-Nps-gamma-aminobutyric aciddicyclohexylamine salt

  • Dicyclohexylamine 4-(2-nitrophenylthioamino)butanoate

  • N-(2-Nitrophenylsulfenyl)-gamma-aminobutyric acid (dicyclohexylammonium) salt

Additional database identifiers include DSSTox Substance ID DTXSID70317652 and Wikidata identifier Q82072509 .

Structural Composition

The compound consists of two primary components forming a salt:

  • 4-[(2-Nitrophenyl)sulfanylamino]butanoic acid (CID 330587) - The protected gamma-aminobutyric acid component

  • Dicyclohexylamine - The counter-ion

In this structure, gamma-aminobutyric acid (GABA) has its amino group protected by a 2-nitrophenylsulfenyl (Nps) moiety, while the carboxylic acid portion forms an ionic bond with dicyclohexylamine . This arrangement provides stability to the compound while maintaining the functional integrity of the protected amino acid.

Molecular Properties

The compound possesses the following key molecular characteristics:

PropertyValueSource
Molecular FormulaC22H35N3O4S
Molecular Weight437.6 g/mol
Physical AppearanceWhite powder
Storage ConditionsRoom temperature
Purity (Commercial)99%
Creation Date (PubChem)2005-03-26
Modification Date (PubChem)2025-03-01

Structural Representations

The compound can be represented through various chemical notations:

  • IUPAC Name: N-cyclohexylcyclohexanamine;4-[(2-nitrophenyl)sulfanylamino]butanoic acid

  • InChI: InChI=1S/C12H23N.C10H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-10(14)6-3-7-11-17-9-5-2-1-4-8(9)12(15)16/h11-13H,1-10H2;1-2,4-5,11H,3,6-7H2,(H,13,14)

  • InChIKey: DWPCVLOTBKFZQB-UHFFFAOYSA-N

  • SMILES: C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)N+[O-])SNCCCC(=O)O

Physical and Chemical Properties

Physical Characteristics

N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt presents as a white powder that remains stable under room temperature storage conditions . The salt formation with dicyclohexylamine typically enhances both stability and solubility compared to the free acid form, making it more suitable for laboratory and industrial applications.

Chemical Reactivity

While comprehensive chemical reactivity data specific to this compound is limited in the available literature, its behavior can be inferred from the structural components. The 2-nitrophenylsulfenyl (Nps) protecting group exhibits stability under neutral and mildly acidic conditions but can be selectively cleaved under specific deprotection protocols commonly used in peptide synthesis . This selective reactivity makes it valuable in orthogonal protection schemes for peptide synthesis.

Applications in Research and Industry

Peptide Synthesis Applications

The compound incorporates the Nps (2-nitrophenylsulfenyl) group, which functions as an important protecting group in peptide chemistry. The Nps group is specifically mentioned in literature as being used in combination with tBu-type side-chain protection schemes . This positions the compound within established methodologies for controlled peptide synthesis where selective protection and deprotection of amino groups is essential.

Protection Group Chemistry

In the context of amino acid protection strategies, the Nps group belongs to a family of protecting groups that prevent unwanted side reactions during peptide bond formation. The literature positions Nps alongside other protecting groups such as Z (benzyloxycarbonyl) and Bpoc [2-(4-biphenyl)isopropoxycarbonyl] . This association demonstrates its integration into established protection schemes used in both research and industrial peptide synthesis applications.

Comparative Analysis with Related Compounds

Relationship to Other Amino Acid Protecting Groups

The nitrophenylsulfenyl (Nps) group used in this compound belongs to a broader family of amino-protecting groups employed in peptide synthesis. The literature positions it alongside several other protecting groups:

  • Z (benzyloxycarbonyl) - A widely used amino-protecting group often employed in similar contexts

  • Bpoc [2-(4-biphenyl)isopropoxycarbonyl] - Used in combination with tBu-type side-chain protection

  • Boc (tert-butyloxycarbonyl) - Frequently used in combination with Bn-type side-chain protection

This positioning within the landscape of amino-protecting groups highlights the specific niche that Nps-protected compounds occupy in peptide chemistry strategies.

Comparison with Analogous Protecting Groups

While the compound contains the Nps (2-nitrophenylsulfenyl) group, related but distinct protecting groups such as oNBS (o-nitrobenzenesulfonyl) have additional applications that may suggest potential expanded uses for Nps-protected compounds:

  • oNBS is used for site-specific alkylation of amino acids on solid phase

  • oNBS facilitates the preparation of N-methylated peptides through specialized synthetic pathways

  • oNBS-protected amino acids reportedly form fewer oxazolones compared to Fmoc-protected amino acids, reducing the risk of racemization in difficult coupling reactions

This comparison suggests potential broader applications for Nps-protected compounds beyond their current documented uses in peptide synthesis strategies.

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